molecular formula C17H17ClN6O4S3 B11411656 7-{[(4-chloro-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(4-chloro-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11411656
M. Wt: 501.0 g/mol
InChI Key: CMDBCEFATJNRLA-UHFFFAOYSA-N
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Description

The compound 7-{[(4-chloro-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule that features a diverse array of functional groups, including pyrazole, thiadiazole, and azabicyclo structures. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the pyrazole ring: This step involves the reaction of 4-chloro-5-methyl-1H-pyrazole with acetic anhydride to form the acetylated pyrazole derivative.

    Introduction of the thiadiazole moiety: The 5-methyl-1,3,4-thiadiazole-2-thiol is reacted with the acetylated pyrazole derivative to introduce the thiadiazole group.

    Formation of the azabicyclo structure: The final step involves the cyclization of the intermediate compound to form the azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the azabicyclo structure can be reduced to form alcohols.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential pharmacological properties make it a candidate for drug development.

    Medicine: It may have applications as an antimicrobial or antitumor agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets. For example, the pyrazole and thiadiazole rings may interact with enzymes or receptors, inhibiting their activity. The azabicyclo structure may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 7-{[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino}-8-oxo-3-{[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]methyl}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • 7-{[(2R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Uniqueness

The uniqueness of 7-{[(4-chloro-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H17ClN6O4S3

Molecular Weight

501.0 g/mol

IUPAC Name

7-[[2-(4-chloro-5-methylpyrazol-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H17ClN6O4S3/c1-7-10(18)3-19-23(7)4-11(25)20-12-14(26)24-13(16(27)28)9(5-29-15(12)24)6-30-17-22-21-8(2)31-17/h3,12,15H,4-6H2,1-2H3,(H,20,25)(H,27,28)

InChI Key

CMDBCEFATJNRLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O)Cl

Origin of Product

United States

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